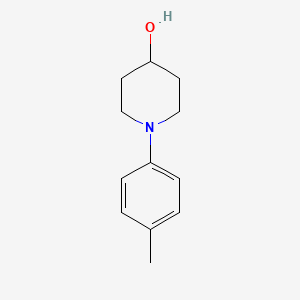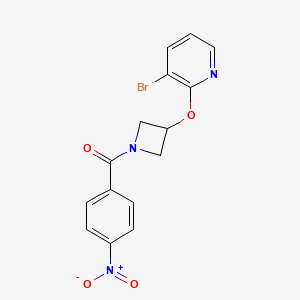
1-(4-Tolyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tolyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom The compound this compound features a piperidine ring substituted with a 4-tolyl group (a benzene ring with a methyl group at the para position) and a hydroxyl group at the 4-position of the piperidine ring
準備方法
The synthesis of 1-(4-Tolyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-tolylmagnesium bromide with 4-piperidone, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production .
化学反応の分析
1-(4-Tolyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Acylation: The hydroxyl group can be acylated using acyl chlorides or anhydrides to form esters. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has been evaluated for its biological activity, including its potential as a ligand for certain receptors.
Medicine: Research has explored its use in the development of drugs targeting specific pathways, such as the chemokine receptor CCR5, which is involved in HIV entry into cells
Industry: The compound’s derivatives are used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1-(4-Tolyl)piperidin-4-ol and its derivatives often involves interaction with specific molecular targets. For example, as a potential CCR5 antagonist, the compound may bind to the CCR5 receptor on the surface of cells, preventing the receptor from interacting with its natural ligands. This blockade can inhibit the entry of HIV into cells, thereby exerting antiviral effects. The molecular pathways involved in this mechanism include receptor-ligand interactions and subsequent signal transduction processes .
類似化合物との比較
1-(4-Tolyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(2-Fluorophenyl)piperidin-4-ol: Similar structure but with a fluorine atom on the aromatic ring, which may alter its biological activity and chemical reactivity.
1-(4-Chlorophenyl)piperidin-4-ol: Contains a chlorine atom on the aromatic ring, potentially affecting its pharmacological properties.
1-(4-Bromophenyl)piperidin-4-ol: Features a bromine atom, which can influence its interactions with biological targets. The uniqueness of this compound lies in the presence of the methyl group on the aromatic ring, which can impact its lipophilicity and binding affinity to certain receptors
特性
CAS番号 |
119836-09-8 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
1-(4-methylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5,12,14H,6-9H2,1H3 |
InChIキー |
PPQIXIPJWPTBBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)



![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)
![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)
